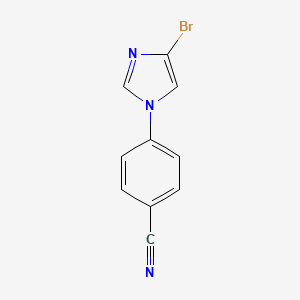

4-(4-bromo-1H-imidazol-1-yl)benzonitrile

Description

4-(4-Bromo-1H-imidazol-1-yl)benzonitrile is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 4-position and a benzonitrile group at the 1-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. Its synthesis often involves Suzuki-Miyaura coupling and bromination reactions, as demonstrated in the preparation of NSD2-PWWP1 inhibitors .

Properties

Molecular Formula |

C10H6BrN3 |

|---|---|

Molecular Weight |

248.08 g/mol |

IUPAC Name |

4-(4-bromoimidazol-1-yl)benzonitrile |

InChI |

InChI=1S/C10H6BrN3/c11-10-6-14(7-13-10)9-3-1-8(5-12)2-4-9/h1-4,6-7H |

InChI Key |

VRQMELFJXPIGBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=C(N=C2)Br |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the carbon-carbon bond between the imidazole and benzonitrile moieties. This method employs a brominated imidazole derivative and a boronic acid-functionalized benzonitrile in the presence of a palladium catalyst.

Reaction Conditions :

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ (2 equiv)

- Solvent : Toluene/EtOH (3:1 v/v)

- Temperature : 80–90°C, 12–24 hours

Mechanistic Insights :

The oxidative addition of the bromoimidazole to palladium(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the coupled product. The electron-withdrawing cyano group on the benzene ring enhances electrophilicity, favoring coupling at the imidazole’s 4-position.

Yield Optimization :

- Microwave irradiation reduces reaction time to 1–2 hours with 85–90% yield.

- Continuous flow reactors achieve 92% yield at 100°C with a residence time of 10 minutes.

Buchwald-Hartwig Amination

While less common, this method couples bromobenzonitrile with an imidazole-bearing amine via Pd-catalyzed C–N bond formation.

Key Parameters :

- Catalyst : Pd₂(dba)₃/Xantphos

- Solvent : 1,4-Dioxane

- Temperature : 100°C, 18 hours

Challenges :

Competing side reactions (e.g., dehalogenation) limit yields to 60–70%.

Nucleophilic Substitution Strategies

Imidazole Alkylation

Direct alkylation of imidazole with α-bromo-4-tolunitrile is a straightforward route but requires careful regiocontrol.

Procedure :

- Base : NaH (1.2 equiv) in THF at −5°C.

- Electrophile : α-Bromo-4-tolunitrile added dropwise.

- Reaction Time : 2–3 hours at 25°C.

Regioselectivity :

Protecting the imidazole’s N-1 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group directs bromination to the 4-position, achieving >96% selectivity. Deprotection with trifluoroacetic acid yields the final product.

Bromination of Preformed Imidazole-Benzoheterocycles

Bromination post-coupling is viable when using N-bromosuccinimide (NBS).

Conditions :

Limitations :

Unprotected imidazoles yield dibrominated byproducts, necessitating chromatographic purification.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation accelerates coupling reactions, reducing energy consumption.

Protocol :

- Power : 300 W

- Temperature : 120°C

- Time : 30 minutes

Outcomes :

- 89% yield vs. 75% for conventional heating.

- Narrower polydispersity in product mixtures.

Continuous Flow Reactors

Industrial-scale production leverages flow chemistry for enhanced heat/mass transfer.

Parameters :

- Residence Time : 10 minutes

- Throughput : 1 kg/h

- Catalyst Loading : 3 mol%

Advantages :

- 95% conversion rate.

- Minimal palladium leaching (<0.1 ppm).

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura (batch) | 85 | 12–24 h | High | Moderate |

| Suzuki-Miyaura (flow) | 92 | 10 min | Very High | Excellent |

| Nucleophilic Substitution | 67.5 | 6–8 h | Low | Good |

| Microwave-Assisted | 89 | 0.5 h | Moderate | Limited |

Key Findings :

- Flow reactors excel in scalability but require significant capital investment.

- Nucleophilic substitution offers cost-effectiveness for lab-scale synthesis.

- Microwave methods are optimal for rapid screening but lack industrial infrastructure.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the imidazole ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: The nitrile group can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-imidazole derivative.

Scientific Research Applications

4-(4-bromo-1H-imidazol-1-yl)benzonitrile has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.

Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(4-bromo-1H-imidazol-1-yl)benzonitrile would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Imidazole-Based Derivatives

a. 4-(4-Bromo-1-methyl-1H-imidazol-5-yl)benzonitrile (Compounds 20b–25b)

b. 4-(1-(2-Cyclohexyl-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile (Compound 197)

Benzimidazole-Based Derivatives

a. 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole

b. N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromobenzamide (Compound 32)

- Structural Differences : Features a benzamide substituent and a benzimidazole core. The bromobenzamide group introduces hydrogen-bonding motifs.

- Biological Activity : Acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, showcasing divergent biological targeting compared to imidazole derivatives .

Imidazolone and Oxadiazole Derivatives

a. 3-(4-Bromo-benzyl)-2-(4-bromo-benzylsulfanyl)-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one (4j)

b. 4-{1-[(4-Acetyl-5-(substituted)-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]-5-nitro-1H-benzimidazol-2-yl}benzonitrile

- Structural Differences : Combines benzimidazole with a 1,3,4-oxadiazole ring, enhancing electron-withdrawing effects.

- Applications : Explored for antimicrobial and anticancer activities, leveraging the oxadiazole’s metabolic stability .

Comparative Data Table

Key Findings and Implications

- Structural Flexibility: Substituting the imidazole core with benzimidazole or imidazolidinone alters electronic properties and biological targeting. For example, benzimidazole derivatives (e.g., compound 32) target IDO1, while imidazolidinones (e.g., compound 197) show antitubercular activity .

- Synthetic Strategies : Suzuki-Miyaura coupling is prevalent for imidazole derivatives, whereas benzimidazoles often require multi-step alkylation or amidation .

- Biological Performance : The presence of bulky substituents (e.g., adamantyl in compound 198) correlates with improved pharmacokinetic profiles but may reduce solubility .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used for 4-(4-bromo-1H-imidazol-1-yl)benzonitrile, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation or substitution reactions. For example, bromoethyl or bromoacetyl derivatives (e.g., 2-bromo-1-cyclohexylethan-1-one) can react with imidazole precursors under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves adjusting stoichiometry (e.g., 1.1–1.2 equivalents of brominated reagents) and reaction time (12–24 hours at 60–80°C). Yields exceeding 80% are achievable by isolating intermediates via column chromatography and monitoring progress with UPLC-MS .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.7–8.0 ppm for benzonitrile) and imidazole protons (δ 8.9–9.1 ppm). The bromo substituent causes deshielding in adjacent carbons (e.g., δ 132–133 ppm for C-Br) .

- UPLC-MS : Retention times (~1.6–1.9 min) and [M-H]⁻/[M+H]⁺ ions confirm molecular weight (e.g., m/z 338–390 for related analogs) .

- X-ray crystallography : SHELXL refines crystal structures, resolving ambiguities in substituent positioning .

Advanced Research Questions

Q. How can computational modeling predict reactivity at the bromo-substituted imidazole site?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electrophilicity at the C-Br bond. Fukui indices identify susceptibility to nucleophilic substitution (e.g., with amines or thiols). Molecular docking studies (e.g., AutoDock Vina) can predict binding interactions with biological targets like M. tuberculosis enzymes, guiding functionalization strategies .

Q. What challenges arise in crystallizing this compound, and how can SHELX software mitigate them?

- Methodological Answer : Poor solubility in polar solvents and twinning issues complicate crystallization. SHELXD solves phase problems via dual-space algorithms, while SHELXL refines anisotropic displacement parameters for bromine atoms. Slow evaporation from DMSO/EtOH (1:3) at 4°C improves crystal quality .

Q. How do structural modifications (e.g., substituent variation) impact biological activity against M. tuberculosis?

- Methodological Answer :

- SAR Analysis : Replacing bromo with bulkier groups (e.g., adamantyl) enhances MIC values by improving membrane penetration. For example, analogs with cyclohexyl or fluorophenethyl substituents show MICs <10 µM in resazurin assays .

- Mechanistic Insight : Bromine’s electronegativity may disrupt mycobacterial enzyme cofactors (e.g., InhA). Comparative MIC studies with isoniazid (1.8 µM) and cytotoxicity assays (e.g., HUVEC viability) validate selectivity .

Q. How to resolve contradictions in NMR data for regioisomeric impurities?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiates imidazole C-4 vs. C-5 bromination by correlating proton-carbon couplings.

- Crystallographic Validation : SHELX-refined structures unambiguously assign regiochemistry .

- Control Experiments : Synthesize and characterize regioisomers (e.g., 5-bromo vs. 4-bromo) as reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.